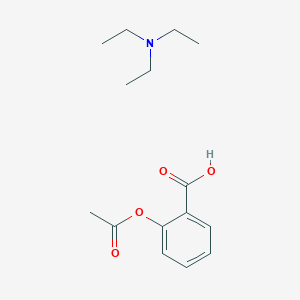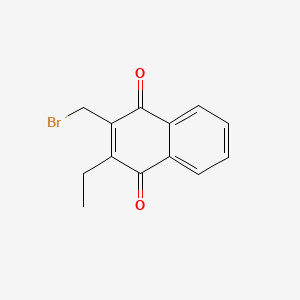
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a bromomethyl group at the second position, an ethyl group at the third position, and two ketone groups at the first and fourth positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione typically involves multi-step reactions. One common method includes the bromination of 3-ethylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Naphthoquinones: Formed through substitution reactions.
Hydroquinones: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various organic fragments.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical structure.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s quinone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the ethyl and ketone groups, making it less reactive in certain reactions.
3-Ethylnaphthalene-1,4-dione: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromomethyl-1,3-dioxolane: A structurally different compound with distinct reactivity.
Uniqueness
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is unique due to the combination of its bromomethyl, ethyl, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propriétés
Numéro CAS |
104582-11-8 |
|---|---|
Formule moléculaire |
C13H11BrO2 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO2/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6H,2,7H2,1H3 |
Clé InChI |
ZQTNAHDOVRPSCK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





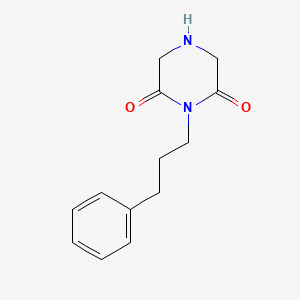
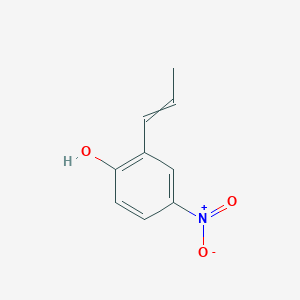


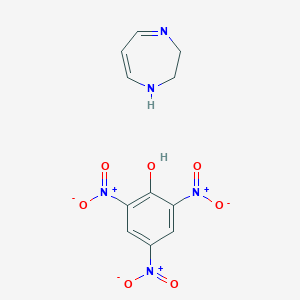

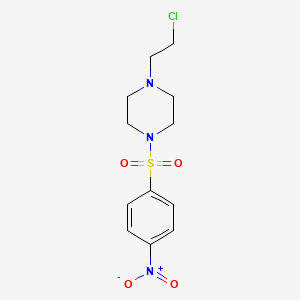
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)

![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
